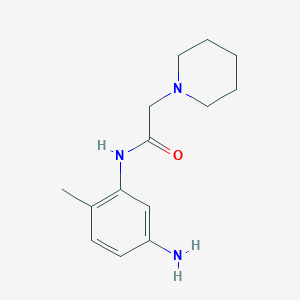

N-(5-amino-2-methylphenyl)-2-(piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-11-5-6-12(15)9-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10,15H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWGRCZHOQKEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-amino-2-methylphenyl)-2-(piperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring attached to an acetamide group, with an amino-substituted aromatic ring. Its synthesis typically involves the reaction of 5-amino-2-methylphenylamine with acetic anhydride under controlled conditions, ensuring the formation of the desired product while minimizing side reactions.

This compound exhibits its biological activity through interactions with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites, thereby inhibiting substrate binding and subsequent catalytic activity. Such interactions can lead to various downstream effects depending on the target enzyme or receptor involved .

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 8.33 - 23.15 |

| Enterococcus faecalis | 13.40 - 137.43 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties, particularly in targeting specific cancer types with genetic aberrations, such as MTAP deletions common in pancreatic tumors and glioblastomas . The inhibition of PRMT5, a methyltransferase implicated in cancer progression, has been noted as a potential mechanism for its anticancer effects.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial and antifungal activities of various piperidine derivatives, including this compound. Results indicated strong inhibitory effects against various pathogens, highlighting the importance of substituents on the phenyl ring in enhancing bioactivity .

- Cancer Research : In a study focusing on PRMT5 inhibition, this compound was identified as a promising candidate due to its ability to selectively target cancer cells with MTAP deletions, suggesting a role in precision medicine approaches for cancer treatment .

- Mechanistic Insights : Detailed mechanistic studies have shown that this compound can effectively inhibit enzyme activities by competing with natural substrates, which may offer insights into designing more potent derivatives for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

N-(5-amino-2-methylphenyl)-2-(piperidin-1-yl)acetamide has shown promise as a bioactive compound with potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 |

| This compound | Escherichia coli | 0.025 |

These findings suggest a structure–activity relationship (SAR), where modifications to the piperidine and phenyl rings can significantly impact antimicrobial efficacy.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies involving various cancer cell lines show that compounds with similar structures induce apoptosis, particularly in hypopharyngeal tumor cells. For example, a three-component reaction involving piperidine derivatives demonstrated significant tumor growth inhibition in vitro.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against resistant bacterial strains. The results indicated that the compound effectively reduced bacterial growth compared to control groups, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study revealed that it induced apoptosis more effectively than established chemotherapeutics like bleomycin, suggesting its viability as a lead compound for new anticancer therapies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations :

- Piperidine vs. Piperazine : Piperazine-containing compounds (e.g., ASN90) often exhibit enhanced solubility due to additional nitrogen atoms, whereas piperidine analogs (e.g., VA17) prioritize lipophilicity for membrane penetration .

Pharmacological and Binding Properties

Table 2: Comparative Pharmacological Data

Key Findings :

- Enzyme Targets: Piperidine-linked acetamides like LSN3316612 demonstrate nanomolar potency against enzymes, whereas phenyl-substituted analogs (e.g., VA17) show broader, less specific activity .

- Binding Interactions: The target compound’s piperidin-1-yl group may mimic pyridine-based ligands () in occupying hydrophobic pockets, but its amino group could introduce unique polar interactions .

Physicochemical and Spectral Comparisons

Table 3: Spectral and Physical Properties

Analysis :

- IR Spectra : All compounds exhibit N-H and C=O stretches (~3400 cm⁻¹ and ~1650 cm⁻¹), but sulfonamide-containing analogs (e.g., 3b) show additional SO₂ peaks at ~1300 cm⁻¹ .

- ¹H-NMR: The target compound’s methyl group (δ ~2.5 ppm) and amino protons (δ ~5.0 ppm, if free) would distinguish it from methoxy or chlorine-substituted analogs .

Q & A

Basic: What are the common synthetic routes for N-(5-amino-2-methylphenyl)-2-(piperidin-1-yl)acetamide, and how are intermediates characterized?

Synthesis typically involves coupling reactions between functionalized piperidine and acetamide precursors. A general approach includes:

- Step 1 : Activation of the piperidine moiety (e.g., tosylation or sulfonylation) to enhance reactivity .

- Step 2 : Amide bond formation between the activated piperidine derivative and the 5-amino-2-methylphenyl group under reflux conditions with a coupling agent like EDCI/HOBt .

- Step 3 : Purification via column chromatography and characterization using ¹H/¹³C NMR to confirm regiochemistry and HPLC to assess purity (>95%) .

Critical intermediates (e.g., sulfonylated piperidines) are analyzed via FT-IR for functional group validation and mass spectrometry for molecular weight confirmation .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

- Experimental variability : Differences in solvent systems (DMSO vs. aqueous buffers) affecting compound solubility .

- Target selectivity : Off-target interactions with structurally similar receptors (e.g., ROR-γ vs. other nuclear receptors) .

Methodological solutions : - Cross-validate results using orthogonal assays (e.g., SPR for binding affinity and cell-based luciferase reporter assays for functional activity) .

- Employ molecular dynamics simulations to assess binding stability under varying pH/temperature conditions .

Basic: What spectroscopic and chromatographic techniques are essential for structural elucidation?

- NMR spectroscopy : 2D techniques (COSY, HSQC) resolve overlapping signals in aromatic/piperidine regions .

- X-ray crystallography : Determines absolute configuration for chiral centers, critical for structure-activity relationship (SAR) studies .

- UPLC-MS : Monitors reaction progress and detects trace impurities (<0.5%) .

Advanced: How can SAR studies be optimized for this compound’s piperidine-acetamide scaffold?

- Strategy 1 : Systematic substitution at the piperidine nitrogen (e.g., sulfonyl, tosyl) to modulate lipophilicity and bioavailability .

- Strategy 2 : Introduce bioisosteres (e.g., oxadiazole for acetamide) to enhance metabolic stability .

- Analytical tools :

- Free-Wilson analysis quantifies contributions of substituents to activity .

- ADMET prediction models (e.g., SwissADME) prioritize derivatives with favorable pharmacokinetics .

Basic: What stability challenges are expected during storage, and how are they mitigated?

- Degradation pathways : Hydrolysis of the acetamide bond under acidic/basic conditions or oxidation of the piperidine ring .

- Mitigation :

- Store lyophilized samples at -20°C under inert gas (argon) .

- Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: How can in silico methods guide target identification for this compound?

- Molecular docking : Screen against targets like ROR-γ (implicated in autoimmune diseases) using AutoDock Vina .

- Pharmacophore modeling : Align with known modulators (e.g., 1,2,4-oxadiazole-containing drugs) to predict binding modes .

- Validation : Compare docking scores with experimental IC₅₀ values from kinase profiling assays .

Basic: What are the key considerations for designing in vivo efficacy studies?

- Dosage optimization : Preclinical PK studies in rodents to determine Cmax and half-life .

- Formulation : Use PEGylated nanoparticles to enhance solubility and reduce hepatic first-pass metabolism .

- Endpoint selection : Measure biomarkers (e.g., cytokine levels for inflammatory targets) .

Advanced: How can researchers address low yield in multi-step syntheses?

- Bottleneck analysis : Identify low-yield steps (e.g., coupling reactions) via reaction calorimetry to optimize stoichiometry .

- Alternative routes : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yield by 20–30% .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.